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molecular formula C7H4F3IO B009027 1-Iodo-4-(trifluoromethoxy)benzene CAS No. 103962-05-6

1-Iodo-4-(trifluoromethoxy)benzene

Cat. No. B009027
M. Wt: 288.01 g/mol
InChI Key: RTUDBROGOZBBIC-UHFFFAOYSA-N
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Patent
US04925863

Procedure details

4-Trifluoromethoxyaniline (29.0 g.) was added at 0° C. to concentrated hydrochloric acid (160 mls.) and the thick white suspension so obtained was cooled to -5° C. The suspension was diazotised by adding a solution of sodium nitrite (13.0 g.) in water (20 ml.) over 20 minutes, keeping the temperature below 0° C. After 2 hours at 0° C., the suspension was added portionwise to a solution of potassium iodide (40 g.) and iodine (60 g.) in water (260 ml.) at 10° C. and the solution was allowed to stand at room temperature for 1 hour. The dark solution so obtained was extracted with diethyl ether three times, and the combined ether extracts were washed sequentially with sodium sulphite, water and brine, and on evaporation gave a golden oil which was distilled under water pump pressure to give 4-trifluoromethoxyiodobenzene as a pale pink liquid, b.p. 107°-8° C.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
260 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7](N)=[CH:6][CH:5]=1.Cl.N([O-])=O.[Na+].[I-:18].[K+].II>O>[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([I:18])=[CH:6][CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
160 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
60 g
Type
reactant
Smiles
II
Name
Quantity
260 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the thick white suspension so obtained
CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
WAIT
Type
WAIT
Details
to stand at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The dark solution so obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether three times
WASH
Type
WASH
Details
the combined ether extracts were washed sequentially with sodium sulphite, water and brine
CUSTOM
Type
CUSTOM
Details
on evaporation
CUSTOM
Type
CUSTOM
Details
gave a golden oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)I)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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